molecular formula C10H16N2O2 B13328299 5-Amino-1-(3-hydroxy-2-methylpropyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(3-hydroxy-2-methylpropyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13328299
M. Wt: 196.25 g/mol
InChI Key: OHDOCNHBHRPPFS-UHFFFAOYSA-N
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Description

5-Amino-1-(3-hydroxy-2-methylpropyl)-6-methyl-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-hydroxy-2-methylpropyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. This method allows for better control over reaction parameters and can lead to more efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-hydroxy-2-methylpropyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-Amino-1-(3-hydroxy-2-methylpropyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-hydroxy-2-methylpropyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one
  • 5-Amino-1-(3-hydroxy-2-ethylpropyl)-6-methyl-1,2-dihydropyridin-2-one

Uniqueness

5-Amino-1-(3-hydroxy-2-methylpropyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-1-(3-hydroxy-2-methylpropyl)-6-methylpyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-7(6-13)5-12-8(2)9(11)3-4-10(12)14/h3-4,7,13H,5-6,11H2,1-2H3

InChI Key

OHDOCNHBHRPPFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CC(C)CO)N

Origin of Product

United States

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